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molecular formula C10H8BrF3O2 B1292721 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid CAS No. 61598-69-4

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1292721
M. Wt: 297.07 g/mol
InChI Key: XPFCWQNQAZJJIE-UHFFFAOYSA-N
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Patent
US07678798B2

Procedure details

To a solution of diethyl [2-bromo-5-(trifluoromethyl)benzyl]malonate (22.9 g, 57.6 mmol) in ethanol (100 mL) and water (50 mL) was added a 5 M solution of sodium hydroxide in water (30 mL). The mixture was heated to reflux for 2 h. Ethanol was removed by evaporation. The aqueous layer was extracted with ether and then acidified with concentrated HCl to pH 5 at which time a lot of white solid precipitated out. The solid was collected by filtration. The filtrate was extracted with ethyl acetate twice, and the extracts were washed with brine, dried (MgSO4) and concentrated to give a white solid.
Name
diethyl [2-bromo-5-(trifluoromethyl)benzyl]malonate
Quantity
22.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][C:3]=1[CH2:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7].[OH-].[Na+]>C(O)C.O>[Br:1][C:2]1[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
diethyl [2-bromo-5-(trifluoromethyl)benzyl]malonate
Quantity
22.9 g
Type
reactant
Smiles
BrC1=C(CC(C(=O)OCC)C(=O)OCC)C=C(C=C1)C(F)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate twice
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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